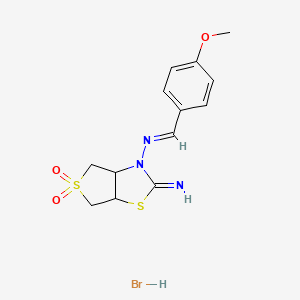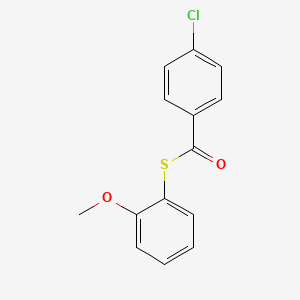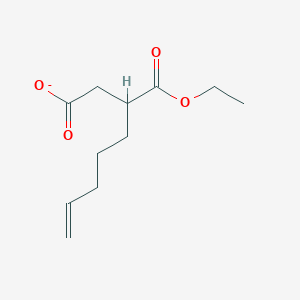![molecular formula C18H19N B12621561 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-55-5](/img/structure/B12621561.png)
2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family This compound is characterized by the presence of five methyl groups and a nitrile group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of 2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
化学反応の分析
Types of Reactions
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., sodium azide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The nitrile group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,2’,3’,5’,6’-Pentamethyl[1,1’-biphenyl]-4-amine
- 2,2’,4,4’,6-Pentamethyl[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of its methyl groups and the presence of a nitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
917839-55-5 |
|---|---|
分子式 |
C18H19N |
分子量 |
249.3 g/mol |
IUPAC名 |
4,5-dimethyl-2-(2,4,6-trimethylphenyl)benzonitrile |
InChI |
InChI=1S/C18H19N/c1-11-6-14(4)18(15(5)7-11)17-9-13(3)12(2)8-16(17)10-19/h6-9H,1-5H3 |
InChIキー |
MSYDYLLJOHYLHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C(=C2)C)C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)

![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
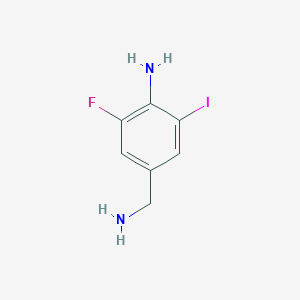
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)
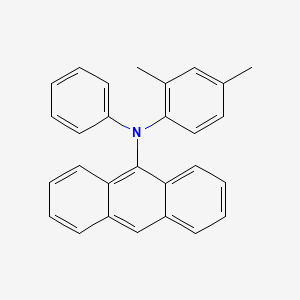
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
